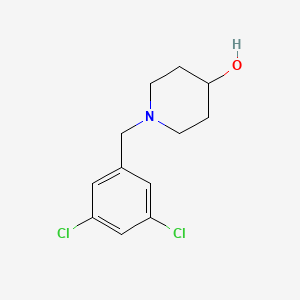
1-(3,5-Dichlorobenzyl)piperidin-4-ol
Overview
Description
1-(3,5-Dichlorobenzyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H15Cl2NO and its molecular weight is 260.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-(3,5-Dichlorobenzyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects the pathway of HIV-1 entry into cells .
Pharmacokinetics
The compound’s interaction with the ccr5 receptor suggests that it may have a significant impact on the bioavailability of the compound .
Result of Action
The result of the compound’s action is the prevention of HIV-1 infection . By blocking the CCR5 receptor, this compound prevents HIV-1 from entering cells . This makes it a potential treatment for HIV-1 .
Biochemical Analysis
Biochemical Properties
1-(3,5-Dichlorobenzyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly as an antagonist of the CCR5 receptor. The CCR5 receptor is a chemokine receptor that is crucial for the entry of HIV-1 into host cells . By binding to the CCR5 receptor, this compound inhibits the interaction between the receptor and the HIV-1 virus, thereby preventing viral entry and infection . This interaction is primarily mediated through a strong salt-bridge interaction between the nitrogen atom in the piperidine ring and the receptor .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways by inhibiting the CCR5 receptor, which plays a role in immune cell signaling . This inhibition can lead to changes in gene expression and cellular metabolism, as the CCR5 receptor is involved in the regulation of these processes . Additionally, the compound has been observed to have effects on cell function, including the modulation of calcium mobilization within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the CCR5 receptor. This binding inhibits the receptor’s interaction with its natural ligands, thereby blocking the downstream signaling pathways that are activated by these interactions . The compound’s piperidine ring structure allows it to form a stable complex with the receptor, preventing the receptor from undergoing conformational changes necessary for signal transduction . This inhibition can lead to a decrease in the expression of genes regulated by the CCR5 receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of the CCR5 receptor and prolonged changes in gene expression . These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the CCR5 receptor without causing significant toxicity . At higher doses, toxic effects have been observed, including adverse effects on liver and kidney function . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . These enzymes facilitate the breakdown of the compound into its metabolites, which are then excreted from the body . The compound’s interaction with these enzymes can also affect metabolic flux and the levels of various metabolites within the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target tissues, where it can exert its effects on the CCR5 receptor . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and molecular weight .
Subcellular Localization
The subcellular localization of this compound is primarily within the cell membrane, where the CCR5 receptor is located . The compound’s activity is dependent on its ability to reach and bind to the receptor within this specific cellular compartment . Post-translational modifications and targeting signals may also play a role in directing the compound to its site of action .
Properties
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-10-5-9(6-11(14)7-10)8-15-3-1-12(16)2-4-15/h5-7,12,16H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBSBAIYMVISFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401255371 | |
| Record name | 1-[(3,5-Dichlorophenyl)methyl]-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057269-81-4 | |
| Record name | 1-[(3,5-Dichlorophenyl)methyl]-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1057269-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3,5-Dichlorophenyl)methyl]-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


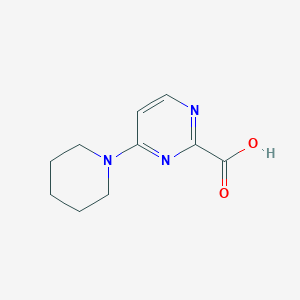
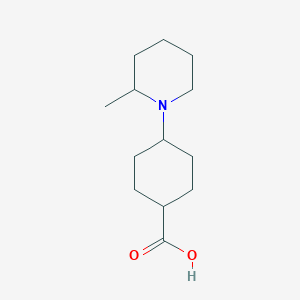
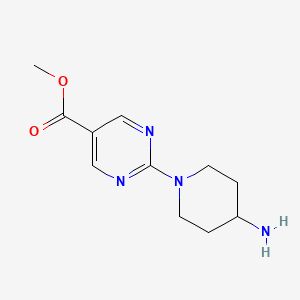
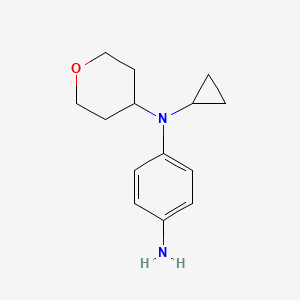
![3-(Piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472467.png)
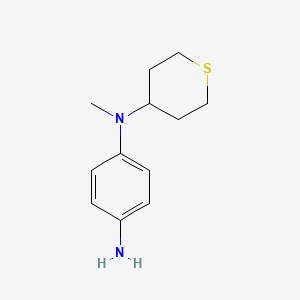
![3-(Piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472469.png)
![3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1472473.png)
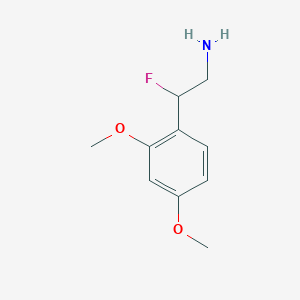
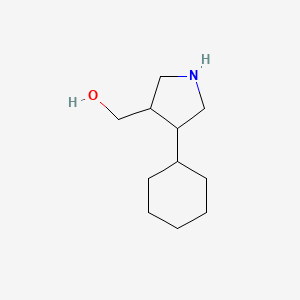
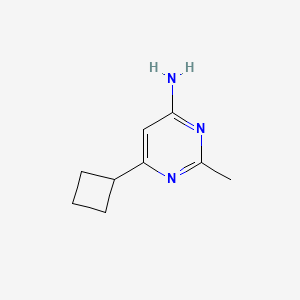
![3-(Piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472478.png)
![3-(Piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472480.png)
![3-(Piperidin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472481.png)
